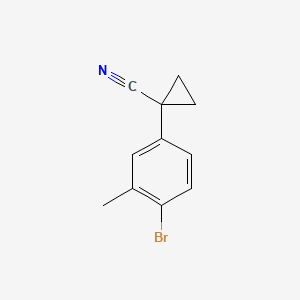

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-8-6-9(2-3-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIQSXRKYAMDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CC2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742710 | |

| Record name | 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314760-71-8 | |

| Record name | 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

This guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a valuable building block in medicinal chemistry and materials science. The methodology detailed herein is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Aryl Cyclopropane Carbonitriles

Substituted cyclopropanes are prevalent structural motifs in a wide array of natural products and biologically active compounds.[1] Their unique three-membered ring structure imparts specific conformational rigidity and electronic properties that are highly sought after in drug design. The incorporation of a cyclopropane ring can enhance metabolic stability and reduce lipophilicity when used as a bioisostere for groups like gem-dimethyl or phenyl.[2] The nitrile functionality further serves as a versatile chemical handle, readily convertible into other important functional groups such as amines, carboxylic acids, and amides, making nitrile-substituted cyclopropanes key intermediates in organic synthesis.[3]

The target molecule, this compound, combines these features with a substituted aromatic ring, offering multiple points for further chemical elaboration, making it a particularly useful scaffold for the synthesis of novel chemical entities.

Strategic Approach to Synthesis: Phase-Transfer Catalyzed Cycloalkylation

The most direct and efficient pathway for the synthesis of this compound involves the cycloalkylation of the corresponding substituted phenylacetonitrile. This method leverages the acidity of the benzylic proton, which can be deprotonated by a strong base to form a stabilized carbanion. This nucleophilic carbanion then undergoes a tandem reaction with a 1,2-dihaloalkane, in this case, 1,2-dibromoethane, to form the cyclopropane ring.

The use of a phase-transfer catalyst (PTC) is crucial for the success of this reaction, particularly when using an aqueous solution of a strong base like sodium hydroxide.[4] The PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with the arylacetonitrile occurs. This avoids the need for anhydrous conditions and expensive, moisture-sensitive bases, making the procedure more practical and scalable.

Reaction Mechanism

The reaction proceeds through a Michael-initiated ring closure mechanism.[1] The key steps are:

-

Deprotonation : The α-proton of the 4-bromo-3-methylphenylacetonitrile is abstracted by a strong base (facilitated by the PTC) to form a resonance-stabilized carbanion.

-

Nucleophilic Attack (SN2) : The resulting carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.

-

Intramolecular Cyclization (SN2) : The intermediate formed then undergoes a rapid intramolecular nucleophilic substitution, where the newly formed carbanion attacks the remaining carbon atom bearing a bromine, leading to the formation of the cyclopropane ring and elimination of the second bromide ion.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the alkylation of active methylene compounds.[4]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |

| 4-Bromo-3-methylphenylacetonitrile | 499983-13-0 | 212.06 | 1.0 |

| 1,2-Dibromoethane | 106-93-4 | 187.86 | 1.1 |

| Sodium Hydroxide (50% aqueous solution) | 1310-73-2 | 40.00 | 5.0 |

| Benzyltriethylammonium Chloride (TEBAC) | 56-37-1 | 227.77 | 0.05 |

| Toluene | 108-88-3 | 92.14 | - |

| Diethyl Ether | 60-29-7 | 74.12 | - |

| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |

Step-by-Step Procedure

-

Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-bromo-3-methylphenylacetonitrile (1.0 eq) and benzyltriethylammonium chloride (0.05 eq).

-

Addition of Base : Add 50% aqueous sodium hydroxide solution (5.0 eq) to the flask.

-

Addition of Alkylating Agent : Begin vigorous stirring and add 1,2-dibromoethane (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the reaction temperature between 25-30 °C using a water bath if necessary.

-

Reaction Monitoring : After the addition is complete, continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

Workup : Upon completion of the reaction, dilute the mixture with 100 mL of water and transfer it to a separatory funnel.

-

Extraction : Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing : Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity. The expected properties are:

| Property | Value |

| CAS Number | 1314760-71-8 |

| Molecular Formula | C11H10BrN |

| Molecular Weight | 236.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | >98% (as determined by GC or HPLC) |

Standard analytical techniques for confirmation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy : To identify the characteristic nitrile (C≡N) stretching frequency.

Safety Precautions

-

1,2-Dibromoethane is a toxic and carcinogenic substance. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Organic solvents (toluene, diethyl ether) are flammable. Ensure all operations are performed away from ignition sources.

Visualizing the Process

Synthetic Workflow Diagram

Caption: A flowchart illustrating the key stages of the synthesis.

Reaction Mechanism Diagram

Caption: The mechanistic pathway of the cycloalkylation reaction.

Conclusion

The synthesis of this compound via phase-transfer catalyzed cycloalkylation of the corresponding phenylacetonitrile is a reliable and efficient method. This guide provides a detailed, practical protocol that can be readily implemented in a standard organic chemistry laboratory. The versatility of the product as a synthetic intermediate underscores the importance of this procedure for researchers in medicinal chemistry and related fields.

References

-

Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. (n.d.). National Institutes of Health. Retrieved from [Link]

-

α-PHENYLCINNAMONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. (n.d.). Figshare. Retrieved from [Link]

-

Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. (n.d.). ChemRxiv. Retrieved from [Link]

-

Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. (2019). PubMed. Retrieved from [Link]

-

This compound, 98% Purity, C11H10BrN, 1 gram. (n.d.). Oakwood Chemical. Retrieved from [Link]

Sources

- 1. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile: Synthesis, Characterization, and Applications

Abstract: This document provides a comprehensive technical overview of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a specialized chemical intermediate. The guide is intended for researchers, medicinal chemists, and drug development professionals. It details the compound's physicochemical properties, outlines a robust and validated synthetic protocol with mechanistic insights, and explores its potential as a versatile building block in modern organic synthesis and pharmaceutical research. Emphasis is placed on the strategic importance of its structural motifs—the arylcyclopropane core, the nitrile functional group, and the substituted phenyl ring—which offer multiple avenues for derivatization and incorporation into complex molecular architectures.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a molecule of significant interest for synthetic and medicinal chemistry. Its structure incorporates three key features that render it a valuable starting material:

-

The Cyclopropane Ring: As the smallest cycloalkane, the cyclopropane ring possesses substantial ring strain (approximately 27.5 kcal/mol) and unique bonding characteristics, often described by the Walsh or Coulson-Moffitt models.[1][2] In medicinal chemistry, it is frequently used as a rigid, non-classical bioisostere for phenyl rings or gem-dimethyl groups to enhance metabolic stability, improve binding affinity, and fine-tune pharmacological profiles.[3][4]

-

The Quaternary Nitrile: The cyano group attached to a quaternary carbon provides a stable yet synthetically versatile handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems, making it a gateway to a wide array of chemical derivatives.

-

The Substituted Phenyl Ring: The 4-bromo and 3-methyl substitution pattern offers distinct opportunities for orthogonal functionalization. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[5] The methyl group provides a point of steric influence and can modulate the electronic properties of the aromatic system.

This combination of features makes the title compound a highly adaptable scaffold for constructing complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data provides essential information for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1314760-71-8 | [6] |

| Molecular Formula | C₁₁H₁₀BrN | |

| Molecular Weight | 236.11 g/mol | |

| IUPAC Name | This compound | [6] |

| Canonical SMILES | CC1=C(C=C(C=C1)C2(CC2)C#N)Br | N/A (Derived) |

| Appearance | Typically a solid at room temperature (inferred from analogs) | [7] |

Synthesis and Mechanistic Insights

The synthesis of 1-arylcyclopropane-1-carbonitriles is most commonly achieved via the cyclopropanation of the corresponding arylacetonitrile. This method relies on the deprotonation of the α-carbon, which is rendered acidic by the electron-withdrawing nitrile group, followed by a double alkylation with a 1,2-dielectrophile like 1,2-dibromoethane.

Proposed Synthetic Pathway

The reaction proceeds through a two-step, one-pot mechanism. First, a strong base deprotonates the benzylic position of the starting material, (4-Bromo-3-methylphenyl)acetonitrile, to form a resonance-stabilized carbanion. This nucleophile then attacks one of the electrophilic carbons of 1,2-dibromoethane in an Sₙ2 reaction. The resulting intermediate undergoes a second, intramolecular Sₙ2 reaction, where the newly formed carbanion displaces the remaining bromide to close the three-membered ring.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous cyclopropanations and should be adapted and optimized as necessary.

Materials:

-

(4-Bromo-3-methylphenyl)acetonitrile (1.0 eq)

-

1,2-Dibromoethane (1.5 eq)

-

Sodium Hydroxide (NaOH), 50% aqueous solution (5.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq, Phase-Transfer Catalyst)

-

Toluene (as solvent)

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-Bromo-3-methylphenyl)acetonitrile (1.0 eq) and toluene.

-

Addition of Reagents: Add 1,2-dibromoethane (1.5 eq) and the phase-transfer catalyst, TBAB (0.05 eq), to the solution.

-

Initiation: While stirring vigorously, slowly add the 50% aqueous NaOH solution (5.0 eq) to the mixture. The use of a phase-transfer catalyst is crucial for transporting the hydroxide ions into the organic phase to facilitate the deprotonation.

-

Reaction: Heat the mixture to 50-60 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction to room temperature. Add deionized water to dissolve the salts and dilute the mixture. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with toluene or another suitable organic solvent (e.g., ethyl acetate).

-

Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropane ring protons as a pair of multiplets in the upfield region (typically 1.0-2.0 ppm), a singlet for the methyl group (~2.4 ppm), and multiplets in the aromatic region (7.0-7.8 ppm) corresponding to the substituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will feature the unique upfield signal of the cyclopropane CH₂ carbons (~15-25 ppm) and the quaternary cyclopropane carbon (~25-35 ppm). The nitrile carbon will appear downfield (~120 ppm), along with signals for the methyl carbon and the aromatic carbons.

-

Infrared (IR) Spectroscopy: A sharp absorption band around 2240 cm⁻¹ is indicative of the C≡N stretch.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is definitive for a molecule containing one bromine atom.

Applications in Research and Drug Development

The title compound is not an end-product but a strategic intermediate. Its functional groups provide access to a multitude of second-generation molecules.

Caption: Potential synthetic transformations of the title compound.

-

Lead Optimization: The bromo-substituent is ideal for late-stage functionalization via Suzuki or other palladium-catalyzed couplings, enabling the rapid generation of an analog library to explore SAR.[5]

-

Scaffold Elaboration: The nitrile group can be converted into a primary amine via reduction (e.g., with LiAlH₄ or catalytic hydrogenation). This amine can then be used in amide bond formation, reductive amination, or the synthesis of nitrogen-containing heterocycles.

-

Pharmacophore Mimicry: The arylcyclopropane unit itself is a valuable pharmacophore found in numerous biologically active compounds, including enzyme inhibitors and CNS-active agents.[3][8]

Safety, Handling, and Storage

While specific toxicology data for this compound is not widely available, it should be handled with the standard precautions for research chemicals. Based on analogous structures like 1-(4-Bromophenyl)cyclopropanecarbonitrile, the compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[9]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its carefully designed structure offers multiple, orthogonal sites for chemical modification, making it an asset for projects in medicinal chemistry and materials science. The synthetic route is accessible through established cyclopropanation methodologies, and its characterization is straightforward using standard analytical techniques. Researchers and drug development professionals can leverage this compound as a versatile platform to accelerate the discovery and development of novel molecules.

References

-

Appr-tech. 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile. [Link]

-

Cenmed Enterprises. 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile (C007B-455805). [Link]

-

Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]

-

PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. [Link]

-

Organic Syntheses. Bromocyclopropane. [Link]

-

ResearchGate. ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

-

National Institutes of Health. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]

-

Wiley Online Library. Structure and Reactivity of the Cyclopropane Species. [Link]

-

Atlantis Press. Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. [Link]

-

PubChem. Cyclopropanecarbonitrile. [Link]

-

National Institutes of Health. Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation. [Link]

-

National Institutes of Health. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

ResearchGate. Examples of polycyclic α‐aryl cyclopropanes with bioactive properties. [Link]

-

Wikipedia. Cyclopropanation. [Link]

-

Wikipedia. Cyclopropane. [Link]

-

PrepChem.com. Synthesis of 1-Bromo-4-(2-methylphenyl)-4-(N-methylpyrrol-2-yl)but-3-ene. [Link]

-

Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

-

MilliporeSigma. CAS 5593-70-4. [Link]

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. Cyclopropane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomall.in [biomall.in]

- 7. 1-(4-Bromophenyl)cyclopropanecarbonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

An In-Depth Technical Guide to 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Executive Summary

This guide provides a comprehensive technical overview of this compound, a substituted aryl cyclopropane that serves as a valuable building block in synthetic and medicinal chemistry. The unique combination of a strained cyclopropane ring, a versatile nitrile group, and a functionalized aromatic ring makes this compound a subject of interest for the development of novel chemical entities. This document details its physicochemical properties, spectroscopic signature, potential synthetic routes, chemical reactivity, and applications in drug discovery. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics and potential.

Introduction to this compound

This compound belongs to the class of aryl cyclopropanes, which are increasingly recognized for their significant contributions to drug design. The cyclopropyl group is not merely a passive scaffold; its unique electronic properties and conformational rigidity can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[1] The high strain energy and inherent stability of the cyclopropane ring make it a versatile C3 building block in organic synthesis.[2][3]

The incorporation of a nitrile (C≡N) group adds another layer of functionality. The nitrile pharmacophore is present in over 30 prescribed pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a key element in covalent inhibitors.[4] Furthermore, the bromo-methyl substituted phenyl ring provides a handle for further chemical modification, most notably through metal-catalyzed cross-coupling reactions, allowing for the exploration of a broad chemical space.

This guide will systematically deconstruct the properties and potential of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1314760-71-8 | [5] |

| Molecular Formula | C₁₁H₁₀BrN | [6] |

| Molecular Weight | 236.11 g/mol | |

| Appearance | Not specified; likely a solid | Inferred |

| Purity | Commercially available up to 98% | [6] |

| Solubility | Not empirically determined; expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | Inferred |

| Melting/Boiling Point | Data not publicly available. |

Below is the chemical structure of the compound.

Caption: Molecular Structure of the Topic Compound.

Spectroscopic and Analytical Characterization

While specific spectral data for this compound are not widely published, its structure allows for the confident prediction of its spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

-

Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Their splitting patterns (doublets, doublet of doublets) will be dictated by their coupling to each other.

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet, likely in the δ 2.0-2.5 ppm region.[7]

-

Cyclopropyl Protons (-CH₂-CH₂-): The four protons on the cyclopropane ring are diastereotopic and will exhibit complex multiplets in the upfield region (typically δ 1.0-2.0 ppm), a characteristic feature of this ring system.[7][8]

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Nitrile Carbon (-C≡N): A signal in the δ 115-125 ppm range is characteristic of a nitrile carbon.

-

Aromatic Carbons: Six distinct signals are expected in the δ 120-145 ppm range. The carbons attached to the bromine and the cyclopropyl group will have characteristic shifts.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20 ppm.

-

Cyclopropyl Carbons: The carbons of the cyclopropane ring will appear at relatively low chemical shifts, with the quaternary carbon (attached to the phenyl and nitrile groups) being more downfield than the two CH₂ carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals from the methyl and cyclopropyl groups will appear just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Synthesis and Reactivity

Synthetic Approaches

A potential retrosynthetic analysis suggests that the molecule could be assembled from 4-bromo-3-methylaniline or a related derivative. For instance, a synthetic pathway could involve the conversion of a 4-bromo-3-methyl-substituted styrene derivative to the corresponding cyclopropane. The nitrile group can be introduced via various methods, including the reaction of a suitable precursor with a cyanide source. A general procedure for the synthesis of a related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, starts from 4-bromo-3-methyl aniline, indicating the commercial availability of key starting materials.[9]

Chemical Reactivity

The molecule possesses three key functional domains that dictate its reactivity:

-

Aryl Bromide: The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions.[9] This allows for the introduction of a wide variety of substituents (e.g., aryl, alkyl, amine groups) via reactions like the Suzuki, Heck, or Buchwald-Hartwig amination, making it an excellent scaffold for building molecular diversity.

-

Cyclopropane Ring: Although generally stable, the strained cyclopropane ring can undergo ring-opening reactions under specific conditions, such as with strong electrophiles or via photocatalytic single-electron oxidation.[2][3][10] This reactivity can be harnessed to synthesize 1,3-difunctionalized compounds.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations provide access to a different set of functional groups, further expanding the synthetic utility of the core molecule.

Caption: Key Reactivity Pathways of the Topic Compound.

Applications in Drug Discovery and Development

The structural motifs within this compound are highly relevant in modern drug discovery.

-

The Cyclopropyl Fragment: This group is often used as a "bioisostere" for other groups like phenyl or gem-dimethyl. Its rigid nature can lock a molecule into a bioactive conformation, improving binding affinity to a target protein.[1] Furthermore, cyclopropyl groups can enhance metabolic stability by blocking sites of oxidation, increase cell permeability, and reduce plasma clearance, thereby improving the overall pharmacokinetic profile of a drug candidate.[1][11]

-

The Nitrile Group: As a polar group and a potent hydrogen bond acceptor, the nitrile can form crucial interactions within a protein's active site.[4] Its linear geometry and small size allow it to fit into tight binding pockets. It is found in drugs targeting a wide range of diseases, acting as a key component for enzyme inhibition.[4]

The combination of these features makes this compound and its derivatives attractive starting points for lead optimization campaigns in various therapeutic areas.

Safety and Handling

As with any chemical, proper safety precautions are paramount when handling this compound.

-

General Hazards: This compound is a brominated organic compound and a nitrile. Brominated compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[12][13] Nitriles as a class can be toxic.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]

-

Handling: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[16] Avoid direct contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Crucially, users must consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information before commencing any work.

Experimental Protocols (Exemplary)

To ensure the identity and purity of a research compound like this, a series of analytical experiments are required. The following workflow and protocol are representative of a self-validating system for chemical characterization.

Caption: Logical Workflow for Compound Characterization.

Protocol: ¹H NMR Spectroscopy Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Using a pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at δ 0.00 ppm.[17]

-

Dissolution: Cap the NMR tube and gently invert it several times or vortex briefly until the sample is completely dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Set up the experiment to acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).

-

Data Acquisition: Run the experiment.

-

Data Processing: After acquisition, perform a Fourier transform on the raw data. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Interpretation:

-

Identify the solvent peak (residual CHCl₃ in CDCl₃ at ~δ 7.26 ppm).

-

Integrate all peaks to determine the relative ratios of protons. The integral ratios should correspond to the number of protons in each environment (e.g., 3H for aromatic, 3H for methyl, 4H for cyclopropyl).

-

Analyze the chemical shifts and splitting patterns to confirm that they match the expected structure as described in Section 3.1.

-

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal and materials chemistry. Its structure combines the advantageous properties of the cyclopropyl and nitrile moieties with the synthetic versatility of an aryl bromide. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for any researcher aiming to leverage this compound in the synthesis of novel, high-value molecules. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. Available at: [Link]

-

Supporting Information for photocatalytic reactions. Available at: [Link]

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

-

National Research Council. LCSS: BROMINE. Available at: [Link]

-

YouTube. Bromination safety. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. Available at: [Link]

-

Fisher Scientific. 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96% 250 mg. Available at: [Link]

-

National Institutes of Health. Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Available at: [Link]

-

Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Available at: [Link]

-

ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane... Available at: [Link]

-

Organic Syntheses. Bromocyclopropane. Available at: [Link]

-

National Institutes of Health. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Available at: [Link]

-

Organic Spectroscopy International. 1-Bromo-3-phenylpropane. Available at: [Link]

-

PubMed. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Available at: [Link]

-

Royal Society of Chemistry. Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

-

ResearchGate. Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Available at: [Link]

-

National Institutes of Health. Reactivity of electrophilic cyclopropanes. Available at: [Link]

-

Michigan State University Chemistry. NMR Spectroscopy. Available at: [Link]

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomall.in [biomall.in]

- 6. calpaclab.com [calpaclab.com]

- 7. rsc.org [rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. namiki-s.co.jp [namiki-s.co.jp]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dollycorporation.com [dollycorporation.com]

- 14. H59323.03 [thermofisher.com]

- 15. youtube.com [youtube.com]

- 16. LCSS: BROMINE [web.stanford.edu]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

In-Depth Technical Guide: Structure Elucidation of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. The molecule 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile (Figure 1) presents a unique structural motif, combining a substituted aromatic ring with a strained cyclopropane system and a cyano group. Such compounds are of significant interest as building blocks in medicinal chemistry due to the conformational rigidity and metabolic stability often conferred by the cyclopropane ring.[1] This guide provides a comprehensive, in-depth analysis of the methodologies and logical processes required for the unambiguous structure elucidation of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the predictive analysis of its spectroscopic data and outline a plausible synthetic pathway, demonstrating how a confluence of analytical techniques leads to confident structural assignment.

Predicted Spectroscopic Data & Rationale

The elucidation of a novel molecular structure is a puzzle solved by the convergence of multiple spectroscopic techniques. Based on the constituent functional groups of this compound, we can predict the characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is anticipated to be highly informative. The protons on the cyclopropane ring are expected to appear in the highly shielded (upfield) region of the spectrum, a characteristic feature of these strained ring systems.[2][3] The aromatic protons will reside in the downfield region, with their splitting patterns dictated by their substitution pattern.

-

Aromatic Protons (δ 7.0-8.0 ppm): The trisubstituted benzene ring will give rise to a distinct set of signals. The proton ortho to the bromine atom is expected to be a doublet, while the other two protons will likely appear as a doublet and a doublet of doublets, depending on their coupling constants.

-

Methyl Protons (δ ~2.4 ppm): The methyl group attached to the aromatic ring will appear as a singlet.

-

Cyclopropane Protons (δ 1.0-2.0 ppm): The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet. Due to the geminal and cis/trans relationships, they will split each other, resulting in a characteristic pattern.

The carbon NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects.

-

Nitrile Carbon (δ ~120 ppm): The carbon of the cyano group typically appears in this region.

-

Quaternary Carbon (δ ~25-35 ppm): The spiro carbon of the cyclopropane ring attached to the aromatic ring and the nitrile group will be a singlet.

-

Cyclopropane Carbons (δ ~15-25 ppm): The two methylene carbons of the cyclopropane ring will appear in the upfield region.

-

Methyl Carbon (δ ~20 ppm): The methyl carbon will resonate in the typical aliphatic region.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | m | 3H |

| Methyl-H | ~2.4 | s | 3H |

| Cyclopropane-H | 1.0 - 2.0 | m | 4H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic-C | 120 - 145 |

| Nitrile-C | ~120 |

| Quaternary-C | 25 - 35 |

| Cyclopropane-C | 15 - 25 |

| Methyl-C | ~20 |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.[4]

-

C-H Stretch (Aromatic): Signals will appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition.

-

Molecular Ion Peak: The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak.[5] For C₁₁H₁₀BrN, the expected molecular weight is approximately 236.11 g/mol .[6][7]

-

Fragmentation Pattern: High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula.[8][9] Fragmentation would likely involve the loss of the bromine atom, the cyano group, and cleavage of the cyclopropane ring. The analysis of these fragments can provide further structural confirmation.

Plausible Synthetic Pathway

Understanding the synthetic route to a compound can provide valuable context for its structure. A plausible synthesis of this compound could commence from commercially available 4-bromo-3-methylaniline.

Caption: Plausible synthetic route for this compound.

Protocol:

-

Diazotization: 4-Bromo-3-methylaniline is treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the nitrile functionality, yielding 4-bromo-3-methylbenzonitrile.

-

Grignard Reaction: The benzonitrile undergoes a Grignard reaction with methylmagnesium bromide, followed by acidic workup, to produce 1-(4-bromo-3-methylphenyl)ethan-1-one.[10]

-

Cyclopropanation: The ketone is then subjected to a reaction with tosylmethyl isocyanide (TosMIC) in the presence of a base like sodium hydride, which is a known method for converting ketones to cyclopropyl nitriles.

Structure Elucidation Workflow

The definitive confirmation of the structure of this compound would follow a logical workflow, integrating the data from the aforementioned analytical techniques.

Caption: Logical workflow for the structure elucidation of the target compound.

Workflow Explanation:

-

Mass Spectrometry: The initial analysis by MS would confirm the molecular weight and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.[5][11][12][13] HRMS would provide the elemental formula, C₁₁H₁₀BrN.

-

Infrared Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups: the nitrile (C≡N), the aromatic ring, and the carbon-bromine bond.

-

NMR Spectroscopy: The ¹H and ¹³C NMR spectra would provide the detailed connectivity of the molecule. The upfield signals in the ¹H NMR would be indicative of the cyclopropane ring.[2] 2D NMR experiments, such as COSY and HSQC, would be employed to definitively assign the proton and carbon signals and establish the connectivity between the aromatic, methyl, and cyclopropyl moieties.

-

Data Integration: The final and most critical step is the integration of all spectroscopic data. The molecular formula from MS, the functional groups from IR, and the detailed connectivity from NMR would all converge to provide an unambiguous confirmation of the structure as this compound.

This systematic approach, grounded in the fundamental principles of spectroscopic analysis and synthetic chemistry, ensures the highest level of confidence in the structural assignment of novel chemical entities.

References

-

Bláha, J. et al. (2018). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available at: [Link]

-

Reddy, K. S. et al. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. RSC Advances. Available at: [Link]

-

Al-Adnani, A. et al. (2015). 1H (a) and 13C NMR spectra of 4 (b). ResearchGate. Available at: [Link]

-

Reddy, K. S. et al. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. National Institutes of Health. Available at: [Link]

-

National Center for Biotechnology Information (2024). Cyclopropanecarbonitrile. PubChem Compound Database. Available at: [Link]

-

Ojala, S. et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]

-

Ojala, S. et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Available at: [Link]

-

Ruiz, A. et al. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. PubMed. Available at: [Link]

-

Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

-

Rossi, S. et al. (2021). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Figshare. Available at: [Link]

-

Ojala, S. et al. (2022). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. Available at: [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96%. Fisher Scientific. Available at: [Link]

-

Meek, J. S., & Osuga, D. T. (1973). Bromocyclopropane. Organic Syntheses. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Available at: [Link]

-

Wikipedia. (n.d.). Bromine. Available at: [Link]

-

Khan, I. et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. National Institutes of Health. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(2-methylphenyl)-4-(N-methylpyrrol-2-yl)but-3-ene. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bromine - Wikipedia [en.wikipedia.org]

- 6. This compound,(CAS# 1314760-71-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. This compound - [sigmaaldrich.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 37074-40-1|1-(4-Bromo-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 11. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

IUPAC name for 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

An In-depth Technical Guide: 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule possessing a unique combination of structural motifs highly relevant to modern medicinal chemistry. The document delineates its physicochemical properties, proposes a detailed synthetic pathway, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, it explores the potential of this compound as a valuable scaffold in drug discovery, drawing on the established roles of its constituent fragments—the cyclopropyl ring, the nitrile pharmacophore, and the substituted bromophenyl group. This guide is intended to serve as a foundational resource for researchers investigating this and structurally related compounds for the development of novel therapeutics.

Introduction: A Scaffold of Pharmacological Interest

In the landscape of drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. This compound emerges as a compound of significant interest, not from a long history of application, but from the potent synergy of its chemical architecture. Each component of the molecule—the cyclopropyl ring, the nitrile group, and the halogenated aromatic system—contributes distinct properties that have been successfully exploited in numerous clinical and preclinical drug candidates.[1][2][3]

The Cyclopropyl Moiety: A Bioisostere for Enhanced Performance

The cyclopropane ring is far more than a simple saturated carbocycle; it is a versatile modulator of pharmacological properties.[2] Its rigid, three-membered ring structure introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing binding affinity to a target receptor in an entropically favorable manner.[1] The unique electronic nature of its strained C-C bonds, which possess significant π-character, allows it to act as a bioisostere for double bonds or phenyl rings.[1][3] Critically for drug development, the incorporation of a cyclopropyl group often improves metabolic stability by shielding adjacent functional groups from enzymatic degradation and can enhance membrane permeability, reduce plasma clearance, and improve oral bioavailability.[1][3]

The Nitrile Group: A Versatile and Potent Pharmacophore

The nitrile (-C≡N) group is a key pharmacophore present in over 30 approved pharmaceutical agents.[4] Its strong dipole moment and linear geometry allow it to serve as an effective hydrogen bond acceptor, often mimicking the carbonyl group of amides or ketones in interactions with biological targets.[4] For example, in selective aromatase inhibitors, the nitrile group is essential for binding and inhibition.[4] While generally robust and resistant to metabolic degradation, the nitrile can also be designed to act as a reversible covalent inhibitor, as seen in certain dipeptidyl peptidase (DPP-IV) inhibitors for diabetes treatment.[4] Its inclusion in a molecule can significantly enhance potency and modulate physicochemical properties.

The 4-Bromo-3-methylphenyl System: A Vector for Specificity and Potency

The substituted aromatic ring provides the primary scaffold for orienting the other functional groups. The bromine atom, a common halogen in drug design, can increase potency through halogen bonding, a specific non-covalent interaction with protein targets. It also enhances lipophilicity, which can improve membrane permeability. The methyl group provides a subtle steric and electronic modification that can fine-tune binding specificity and mitigate off-target effects. This specific substitution pattern is found in various biologically active compounds, including those with antibacterial properties.[5]

Physicochemical Properties and Identification

The foundational data for this compound is summarized below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1314760-71-8 | [6] |

| Molecular Formula | C₁₁H₁₀BrN | N/A |

| Molecular Weight | 236.11 g/mol | |

| Appearance | (Predicted) White to off-white solid | N/A |

Synthesis and Purification

While multiple synthetic routes can be envisioned, a highly effective and logical approach involves the cyclopropanation of a substituted phenylacetonitrile derivative. This method is advantageous due to the commercial availability of starting materials and the robust nature of the reactions involved.

Retrosynthetic Analysis

The key disconnection is at the cyclopropane ring, which can be formed via a nucleophilic substitution reaction between an α-carbanion of a phenylacetonitrile and a 1,2-dihaloethane. This strategy is well-documented for related structures.[7]

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Two-Step Synthesis

This protocol is based on established methodologies for benzylic bromination, cyanation, and subsequent cyclopropanation.[7]

Step 1: Synthesis of 2-(4-Bromo-3-methylphenyl)acetonitrile

-

Benzylic Bromination: To a solution of 4-bromo-3-methyltoluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02 eq).

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct and wash with the solvent. Concentrate the filtrate under reduced pressure to yield crude 4-bromo-3-methylbenzyl bromide.

-

Cyanation: Dissolve the crude benzyl bromide in a polar aprotic solvent like DMSO or acetone. Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not exceed 40°C.

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Purification: Quench the reaction by pouring it into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure nitrile intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 2-(4-bromo-3-methylphenyl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in a suitable solvent (e.g., acetonitrile or THF), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).[7]

-

Base Addition: Add a concentrated aqueous solution of sodium hydroxide (50% w/v, 5.0 eq) dropwise while vigorously stirring the mixture. An exothermic reaction is expected; maintain the temperature below 30°C using an ice bath.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: Dilute the mixture with water and extract with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash chromatography or recrystallization to afford the final compound.

Analytical Characterization and Quality Control

A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized compound. This ensures the reliability of any subsequent biological data.

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The proton spectrum is expected to show distinct signals. The aromatic protons on the trisubstituted ring will appear as complex multiplets in the ~7.0-7.5 ppm region. The methyl group protons will present as a singlet around ~2.4 ppm. The four cyclopropyl protons will appear as two distinct multiplets in the upfield region, typically between 1.0-2.0 ppm, due to their diastereotopic nature.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include the nitrile carbon (~120 ppm), the quaternary cyclopropyl carbon attached to the phenyl ring, and the two CH₂ carbons of the cyclopropane ring at high field strength.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique confirms the molecular weight and provides fragmentation data.[8]

-

Protocol:

-

Sample Prep: Prepare a 1 mg/mL solution of the compound in dichloromethane.

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

-

Expected Results: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 235 and a characteristic M+2 peak at m/z 237 of nearly equal intensity, which is the isotopic signature of a single bromine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.[8]

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

-

Validation: Purity is calculated from the peak area percentage. A compound is typically considered suitable for biological screening if its purity is ≥95%.

Potential Applications in Drug Development

The true value of this compound lies in its potential as a building block or lead compound in drug discovery programs. Its structure suggests several promising avenues for investigation.

Rationale as a Scaffold for Novel Therapeutics

The combination of a rigid cyclopropyl linker and a versatile nitrile pharmacophore attached to a tunable aromatic ring makes this molecule an ideal starting point for library synthesis. The bromine atom serves as a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid exploration of the chemical space around the core scaffold.

Potential Biological Targets and Therapeutic Areas

-

Oncology: Bromophenol derivatives have demonstrated anticancer activities, and the nitrile group is a known feature in kinase inhibitors.[9] This scaffold could be explored for activity against various cancer cell lines.

-

Neuroscience: The conformational rigidity imparted by the cyclopropyl group is a desirable trait for central nervous system (CNS) targets, where specific receptor subtype selectivity is crucial. The overall lipophilicity of the molecule may also aid in crossing the blood-brain barrier.[1]

-

Infectious Diseases: Phenylacetonitrile derivatives have been investigated for antimicrobial properties. The unique structure of this compound could be screened against a panel of bacterial and fungal pathogens, including drug-resistant strains.[5]

-

Metabolic Diseases: Given the role of nitriles in DPP-IV inhibitors, this scaffold could be investigated for activity against targets involved in metabolic regulation.[4]

Conclusion

This compound represents a molecule of high potential for medicinal chemists and drug discovery professionals. It is built from three validated, high-impact structural motifs that together offer a compelling profile of metabolic stability, conformational rigidity, and versatile chemical functionality. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization. Further investigation into its biological activities is highly warranted and could lead to the development of novel therapeutic agents across multiple disease areas.

References

-

PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. [Link]

-

Chemistry Stack Exchange. Assigning the IUPAC name of this compound. [Link]

-

Thermo Scientific Alfa Aesar. 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96% 250 mg. [Link]

-

National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

-

Organic Syntheses. Bromocyclopropane. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]

-

National Institutes of Health. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

ResearchGate. Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. [Link]

-

National Institutes of Health. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

-

PubMed Central. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. [Link]

-

ACS Publications. Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[10]trienones. [Link]

-

ResearchGate. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomall.in [biomall.in]

- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile, 96% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

Spectroscopic Unveiling of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile, a compound of interest in synthetic chemistry and drug discovery. The following sections delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule. The methodologies presented are grounded in established spectroscopic principles, ensuring scientific integrity and reproducibility.

Molecular Structure and Overview

This compound possesses a unique combination of a substituted aromatic ring, a strained cyclopropane moiety, and a nitrile functional group. This distinct architecture gives rise to characteristic spectral features that are invaluable for its identification and characterization. The molecular formula is C₁₁H₁₀BrN, and the molecular weight is approximately 236.11 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methyl, and cyclopropyl protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | d | 1H | Aromatic H (ortho to Br) |

| ~ 7.2 - 7.4 | dd | 1H | Aromatic H (ortho to C(CN)) |

| ~ 7.0 - 7.2 | d | 1H | Aromatic H (meta to Br) |

| ~ 2.4 | s | 3H | -CH₃ |

| ~ 1.5 - 1.7 | m | 2H | Cyclopropyl CH₂ |

| ~ 1.2 - 1.4 | m | 2H | Cyclopropyl CH₂ |

The aromatic protons are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current.[3] The substitution pattern on the aromatic ring will lead to a complex splitting pattern, likely a set of doublets and a doublet of doublets. The proton ortho to the bromine atom will be shifted downfield due to the electronegativity of the halogen.[4] The methyl protons will likely appear as a singlet around δ 2.0-3.0 ppm, a typical region for benzylic protons.[3] The cyclopropyl protons will be in the upfield region, and their strained environment often leads to complex multiplets.[5][6]

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 145 | Aromatic C (quaternary) |

| ~ 125 - 135 | Aromatic CH |

| ~ 120 - 125 | Aromatic C-Br |

| ~ 118 - 122 | -C≡N |

| ~ 20 - 25 | -CH₃ |

| ~ 15 - 20 | Cyclopropyl CH₂ |

| ~ 10 - 15 | Cyclopropyl C (quaternary) |

Aromatic carbons typically resonate in the δ 120-150 ppm range.[3] The carbon attached to the bromine atom will be influenced by the halogen's electronegativity. The nitrile carbon is expected to appear around δ 118-122 ppm. The carbons of the cyclopropane ring will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7]

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorptions

The IR spectrum of this compound will be dominated by the stretching vibration of the nitrile group.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 3000 - 2850 | Medium | Aliphatic C-H stretch (cyclopropyl & methyl) |

| ~ 2240 - 2220 | Sharp, Strong | C≡N stretch (conjugated) |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| Below 1000 | Medium-Strong | C-Br stretch and aromatic C-H bending |

The most prominent and diagnostic peak will be the sharp, strong absorption of the nitrile group (C≡N) around 2240-2220 cm⁻¹.[8][9] Conjugation with the aromatic ring typically lowers the stretching frequency compared to saturated nitriles.[9][10] The spectrum will also show C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and cyclopropyl groups (below 3000 cm⁻¹).[11] The region from 1600-1450 cm⁻¹ will contain absorptions due to the carbon-carbon stretching vibrations within the aromatic ring.[11] The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations, including the C-Br stretch.[11]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: Dissolve the compound in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Predicted Mass Spectral Data:

| m/z | Relative Abundance | Assignment |

| 235/237 | Moderate | [M]⁺ and [M+2]⁺ (molecular ions) |

| 156 | High | [M - Br]⁺ |

| 130 | Moderate | [M - Br - CN]⁺ |

| 115 | Moderate | [C₉H₇]⁺ |

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[12] This results in two molecular ion peaks of similar intensity, M and M+2, at m/z 235 and 237, respectively.[12][13] This isotopic signature is a key identifier for bromine-containing compounds.[13][14]

A common fragmentation pathway involves the loss of the bromine atom, leading to a significant peak at m/z 156. Further fragmentation could involve the loss of the nitrile group, resulting in a fragment at m/z 130.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a high-energy method that often leads to extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Workflow and Structure

To better illustrate the processes and molecular features discussed, the following diagrams have been generated.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Molecular structure of the target compound.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The synergistic application of NMR, IR, and mass spectrometry provides a robust framework for the comprehensive characterization of this compound. The predicted spectral data, grounded in established chemical principles, offer a clear roadmap for researchers working with this and structurally related compounds. The detailed experimental protocols ensure that high-quality, reproducible data can be obtained, facilitating confident structural elucidation and paving the way for further applications in chemical and pharmaceutical research.

References

- JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching.

- Revision Note. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry).

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane.

- Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern.

- ACS Publications. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry. Analytical Chemistry.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.

- Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.

- University of Sheffield. (n.d.). (Br) Bromine NMR.